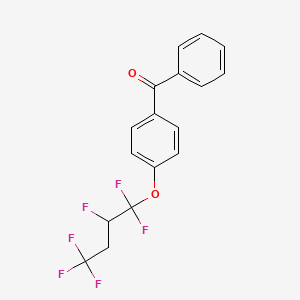
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate is a highly reactive organic compound that belongs to the isocyanate family. It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and an isocyanate functional group attached to a phenyl ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate typically involves the reaction of 2,6-dichloro-4-(trifluoromethylthio)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:
2,6-Dichloro-4-(trifluoromethylthio)aniline+Phosgene→2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene safely. The process includes steps such as purification and distillation to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: It can be used in the production of polyurethanes through polymerization reactions with polyols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization with polyols.
科学的研究の応用
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical synthesis processes to achieve desired modifications and products.
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-(trifluoromethoxy)aniline: Similar in structure but contains a trifluoromethoxy group instead of a trifluoromethylthio group.
4-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group instead of a trifluoromethylthio group.
Phenyl isocyanate: Lacks the chlorine and trifluoromethylthio groups, making it less reactive.
Uniqueness
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate is unique due to the presence of both chlorine atoms and a trifluoromethylthio group, which enhance its reactivity and make it suitable for specialized applications in chemical synthesis and material science.
特性
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NOS/c9-5-1-4(16-8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONVZPFCITTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)


![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)










